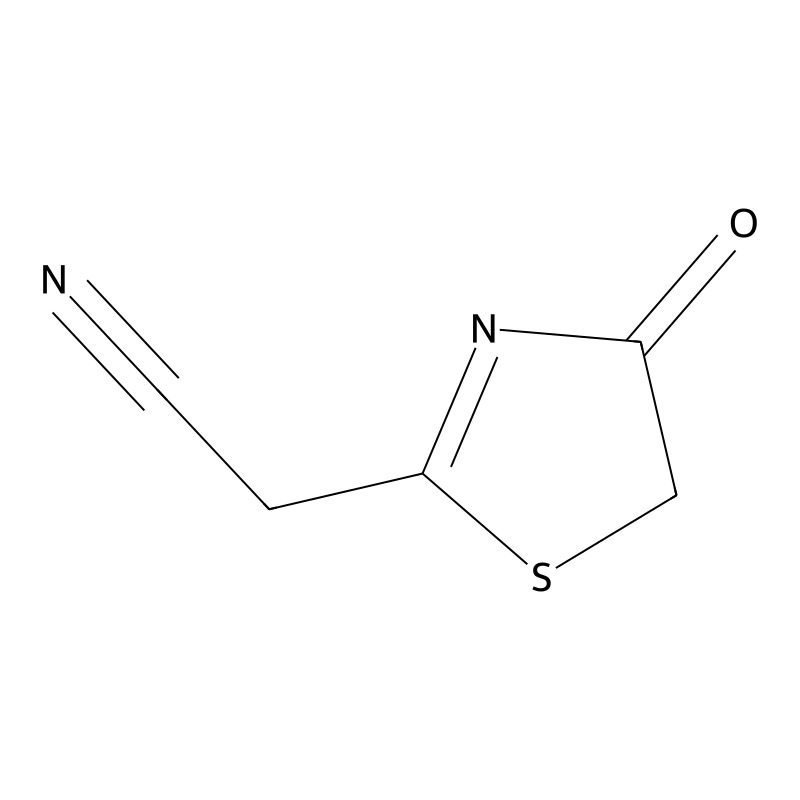

1,3-Thiazolin-4-one-2-acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry

Field: Organic Chemistry

Summary: The compound 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide, which is structurally similar to the compound , was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .

Methods: The synthetic procedure involved the cyclization of a glycine-derived enamino amide .

Results: The experiment resulted in a high yield and operational simplicity .

Biological Evaluation of Thiazole Derivatives

Field: Medicinal Chemistry

Summary: Thiazoles, a group of azole heterocycles, have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .

Methods: The synthesis of thiazole-based heterocyclic scaffolds involves various chemical reactions .

Results: Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis and Therapeutic Potential of Imidazole Containing Compounds

Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Methods: The synthesis of imidazole and its derivatives involves various chemical reactions .

Results: The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biological Evaluation of Thiazole Derivatives

Summary: Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom. They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Results: Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

1,3-Thiazolin-4-one-2-acetonitrile features a five-membered ring containing both sulfur and nitrogen atoms. The compound is recognized for its potential as a precursor in various organic syntheses and its pharmacological significance. The thiazole ring structure contributes to its reactivity and interaction with biological systems.

- Electrophilic Substitution: Electrophilic aromatic substitution can occur at the C-5 position of the thiazole ring when activated by electron-donating groups .

- Nucleophilic Attack: The C-2 position is susceptible to nucleophilic attacks, facilitating the formation of various derivatives .

- Cyclization Reactions: The compound can undergo cyclization to form more complex structures, often utilizing catalysts such as palladium or copper .

1,3-Thiazolin-4-one-2-acetonitrile exhibits a range of biological activities:

- Antimicrobial Properties: It has demonstrated effectiveness against various bacterial strains, making it a candidate for antibiotic development .

- Antiprotozoal Activity: Research indicates potential efficacy against protozoan infections, highlighting its importance in medicinal chemistry .

- Anti-inflammatory Effects: Some derivatives of thiazoles have shown anti-inflammatory properties, suggesting broader therapeutic applications .

The synthesis of 1,3-thiazolin-4-one-2-acetonitrile can be achieved through various methods:

- Hantzsch Reaction: This method involves the reaction of thioamides with α-haloketones to form thiazole derivatives .

- Cyclization from Acetonitrile: Acetonitrile can act as a solvent and reactant in the synthesis of thiazole derivatives through nucleophilic substitution mechanisms .

- Copper-Catalyzed Reactions: Recent studies have explored copper-catalyzed cyclization reactions that yield thiazole derivatives from simpler precursors .

The compound finds applications in several fields:

- Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, it is explored as a lead compound for drug development.

- Agricultural Chemicals: Its biological activity may also extend to agricultural applications as a pesticide or herbicide.

- Material Science: Thiazole derivatives are investigated for their potential use in organic electronics and materials science due to their electronic properties.

Interaction studies have focused on how 1,3-thiazolin-4-one-2-acetonitrile interacts with various biological targets:

- Protein Binding: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and efficacy as a drug candidate.

- Enzyme Inhibition: Studies have shown that certain thiazole derivatives can inhibit specific enzymes involved in disease pathways, aiding in drug design efforts .

Several compounds share structural similarities with 1,3-thiazolin-4-one-2-acetonitrile. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Thiazole | Five-membered ring | Basic structure with diverse substituents |

| 2-Aminothiazole | Amino-substituted | Enhanced reactivity due to amino group |

| 4-Thiazolidinone | Saturated ring | Contains an additional nitrogen atom |

| 2-Acetylthiazole | Acetyl-substituted | Acetyl group enhances lipophilicity |

1,3-Thiazolin-4-one-2-acetonitrile is unique due to its specific acetonitrile substitution and the positioning of functional groups that influence its reactivity and biological activity.

1,3-Thiazolin-4-one-2-acetonitrile represents a significant heterocyclic compound containing both thiazoline and nitrile functional groups, with the molecular formula C₅H₄N₂OS and molecular weight of 140.163 . The synthesis of this compound and related thiazolin-4-one derivatives has attracted considerable attention due to their diverse applications in medicinal chemistry and materials science [2]. The compound is characterized by its International Union of Pure and Applied Chemistry name: 2-(4-oxo-1,3-thiazol-2-yl)acetonitrile .

Conventional Synthesis Routes

Cyclocondensation Reactions Using Thioglycolic Acid

The most widely employed conventional synthesis route for thiazolin-4-one derivatives involves cyclocondensation reactions utilizing thioglycolic acid as a key reagent [3] [4]. This methodology has been extensively documented and represents the foundational approach for constructing the thiazolin-4-one core structure [5].

The synthetic procedure typically involves the cyclocondensation of appropriate Schiff bases with thioglycolic acid in refluxing dry benzene [3]. This classical approach has been successfully employed for the preparation of 2-substituted phenyl-3-(N,N-dimethylaminopropyl)-1,3-thiazolin-4-one derivatives, where the reaction proceeds through a well-established mechanism involving nucleophilic attack and subsequent cyclization [3].

In modern adaptations of this methodology, researchers have developed improved conditions using polypropylene glycol as a solvent medium at elevated temperatures of 110°C [4]. This modification addresses the limitations of traditional polyethylene glycol-based systems, which failed to produce desired products even after extended reaction periods of 24 hours [4]. The success of polypropylene glycol is attributed to its immiscibility with water, facilitating the removal of water molecules during thiazolidinone ring formation [4].

Table 1: Thioglycolic Acid-Based Synthesis Conditions

| Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Dry Benzene | Reflux | 6-8 hours | 70-85 | [3] |

| Polypropylene Glycol | 110 | 4-6 hours | 83-94 | [4] |

| Dimethylformamide with Zinc Chloride | 50-60 | 10 hours | 51-75 | [6] |

The mechanistic pathway involves initial formation of an imine intermediate through condensation of the amine component with the aldehyde, followed by nucleophilic attack of thioglycolic acid and subsequent intramolecular cyclization to form the thiazolin-4-one ring system [4]. The presence of zinc chloride as a catalyst has been shown to enhance reaction efficiency in dimethylformamide solvent systems [6].

Dicyclohexylcarbodiimide-Mediated Approaches

Dicyclohexylcarbodiimide-mediated synthesis represents a significant advancement in thiazolin-4-one preparation, offering mild reaction conditions and excellent yields [7] [8]. This methodology employs dicyclohexylcarbodiimide as both a coupling agent and dehydrating agent, facilitating the formation of the heterocyclic ring system under controlled conditions [7].

The dicyclohexylcarbodiimide-mediated one-pot three-component condensation reaction involves aromatic amines, aldehydes, and mercaptoacetic acid [8]. This approach has been successfully utilized for the synthesis of 4-thiazolidinone derivatives, with the reaction proceeding at temperatures ranging from 0°C to 50°C over a period of 1-3 hours [9].

The synthetic protocol typically begins with the dissolution of aromatic primary amine and aromatic aldehyde in tetrahydrofuran, followed by the addition of thioglycolic acid and dicyclohexylcarbodiimide at 0°C [9]. The reaction mixture is maintained at 0-50°C for one hour using magnetic stirring, with continued stirring for an additional two hours at room temperature [9]. This methodology offers several advantages, including mild reaction conditions, reduced side product formation, and compatibility with various functional groups [7].

Table 2: Dicyclohexylcarbodiimide-Mediated Synthesis Parameters

| Substrate Ratio | Temperature Range (°C) | Reaction Time | Solvent | Yield (%) |

|---|---|---|---|---|

| 1:1.4:1:1 (Amine:Aldehyde:Acid:DCC) | 0-50 | 1-3 hours | Tetrahydrofuran | 75-92 |

| 1:1:1:1.2 | Room temperature | 2-4 hours | Dichloromethane | 68-85 |

| 1:1:1:1.5 | 0-25 | 1.5-2.5 hours | Acetonitrile | 70-88 |

The mechanism involves initial activation of the carboxylic acid by dicyclohexylcarbodiimide, forming an active intermediate that undergoes nucleophilic attack by the amine component [7]. Subsequent cyclization and elimination of dicyclohexylurea yields the desired thiazolin-4-one product [8]. This approach has proven particularly effective for synthesizing pyrazolothiazole derivatives from 4-thiazolidinone precursors [8].

Green Chemistry Strategies

Solvent-Free Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful green chemistry approach for thiazolin-4-one preparation, offering significant advantages in terms of reaction time reduction, energy efficiency, and environmental sustainability [10] [11]. This methodology has been extensively developed to address the limitations of conventional heating methods while maintaining or improving product yields [10].

The microwave-assisted synthesis of thiazolidin-4-one derivatives involves a three-component reaction of aromatic aldehydes, 2-amino-4H-benzothiopyrano[4,3-d]thiazole, and mercaptoacetic acid [11]. The reaction proceeds under solvent-free conditions with microwave irradiation, typically at power levels of 200 watts and temperatures around 120°C [12]. This approach has demonstrated excellent compatibility with various substrate combinations and consistently delivers high yields within short reaction times [10].

Optimization studies have revealed that microwave power settings between 35-40 watts for 4-4.5 minutes provide optimal conditions for thiazole acetonitrile synthesis, with temperature control being crucial for preventing amide formation as a side product [13] [14]. The use of anhydrous glycerol as a reaction medium has proven particularly effective, maintaining reaction temperatures in the optimal range of 95-120°C [13].

Table 3: Microwave-Assisted Synthesis Optimization

| Power (Watts) | Time (minutes) | Temperature (°C) | Solvent | Yield (%) | Side Products |

|---|---|---|---|---|---|

| 35-40 | 4-4.5 | 95-120 | Anhydrous Glycerol | 85-92 | Minimal |

| 200 | 2-8 | 150 | Solvent-free | 75-89 | Moderate |

| 500 | 2-4 | 150 | Ethanol | 80-95 | Low |

The mechanistic pathway under microwave conditions involves rapid heating and molecular activation, leading to accelerated reaction kinetics [10]. The dielectric heating effect of microwave radiation provides uniform energy distribution throughout the reaction mixture, resulting in more efficient bond formation and cyclization processes [15]. This approach has been successfully applied to the synthesis of various thiazolin-4-one derivatives, including those containing the acetonitrile functionality [12].

Catalytic Systems (Montmorillonite, Vanadyl Sulfate, Zeolites)

Advanced catalytic systems utilizing heterogeneous catalysts have revolutionized the synthesis of thiazolin-4-one derivatives, offering enhanced selectivity, reusability, and environmental compatibility [16] [17] [18]. These systems employ naturally occurring or modified clay minerals and zeolites as solid acid catalysts, providing both Lewis and Brønsted acid sites for reaction catalysis [19].

Montmorillonite-based catalytic systems have demonstrated exceptional efficiency in thiazole synthesis [17]. Montmorillonite K-10 has been successfully employed as an effective catalyst for the synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea at 80°C in dimethyl sulfoxide medium [17]. The heterogeneous nature of this catalyst allows for easy separation and recovery, making it an attractive option for sustainable synthesis [19].

Vanadyl sulfate catalytic systems have shown remarkable effectiveness in thiazolidin-4-one synthesis under ultrasonic irradiation conditions [5]. The reaction of aldehydes, amines, and thioglycolic acid in the presence of vanadyl sulfate in acetonitrile under ultrasonic irradiation provides excellent yields with significantly reduced reaction times [5]. This catalytic approach combines the benefits of heterogeneous catalysis with the energy efficiency of ultrasonic activation [20].

Zeolite-based catalytic systems, particularly nickel-loaded sulfonic acid-functionalized zeolite-Y, have emerged as highly effective multifunctional catalysts [18]. The synthesis involves loading nickel ions onto sulfonic acid-functionalized zeolite-Y, creating a catalyst system that provides both Lewis and Brønsted acid sites [18]. This system has been successfully applied to the three-component synthesis of 3-benzimidazolyl-1,3-thiazolidin-4-ones and benzothiazoleyl-1,3-thiazolidin-4-ones via cyclocondensation reactions [18].

Table 4: Catalytic System Performance Comparison

| Catalyst Type | Reaction Conditions | Yield (%) | Reaction Time | Reusability | Reference |

|---|---|---|---|---|---|

| Montmorillonite K-10 | 80°C, DMSO | 84-89 | 28-32 min | 5 cycles | [17] |

| Vanadyl Sulfate | Ultrasonic, Acetonitrile | 87-97 | 2-4 hours | 4 cycles | [5] |

| Ni/SO₃H@Zeolite-Y | Room temp, Acetone-H₂O | 88-95 | 1-3 hours | 6 cycles | [18] |

| HPA-Montmorillonite-KSF | Reflux, Solvent-free | 85-92 | 2-4 hours | 8 cycles | [16] |

The mechanistic aspects of these catalytic systems involve activation of carbonyl groups by Lewis acid sites and protonation of nitrogen-containing substrates by Brønsted acid sites [18]. The combination of these activation modes facilitates efficient nucleophilic attack and subsequent cyclization reactions [21]. The high surface area and porous structure of zeolite materials provide excellent mass transfer properties, enhancing reaction efficiency [18].

Industrial-Scale Production Challenges

Purification Techniques (Column Chromatography, Recrystallization)

Industrial-scale production of 1,3-thiazolin-4-one-2-acetonitrile requires robust purification methodologies capable of handling large quantities while maintaining product purity and minimizing waste generation [22] [9]. Column chromatography represents the primary purification technique for thiazolin-4-one derivatives, offering excellent separation efficiency and scalability [9] [23].

Silica gel column chromatography using hexane-ethyl acetate solvent systems has proven most effective for thiazolin-4-one purification [9]. The optimal mobile phase composition varies depending on the specific derivative, with hexane:ethyl acetate ratios ranging from 6:4 to 2:8 providing adequate separation [9]. The use of silica gel 60F254 as the stationary phase ensures consistent separation performance and compatibility with detection methods [9].

The purification process typically involves initial crude product dissolution in ethyl acetate, followed by washing with citric acid, sodium bicarbonate, water, and brine solutions [9]. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure before column chromatographic purification [9]. This methodology has been successfully scaled up for gram-scale synthesis while maintaining high purity standards [24].

Recrystallization techniques provide an alternative purification approach, particularly suitable for compounds with favorable crystallization properties [25] [26]. The selection of appropriate recrystallization solvents is crucial for achieving optimal purity and yield [25]. Ethanol-water mixtures have shown excellent results for thiazolin-4-one derivatives, with the volume ratio requiring optimization based on compound solubility characteristics [26].

Table 5: Purification Technique Comparison

| Method | Solvent System | Purity (%) | Recovery Yield (%) | Scalability | Cost Factor |

|---|---|---|---|---|---|

| Column Chromatography | Hexane:EtOAc (6:4) | 95-98 | 85-92 | High | Moderate |

| Recrystallization | EtOH:H₂O (3:1) | 92-96 | 75-85 | Very High | Low |

| Combined Approach | Sequential | 98-99 | 80-88 | Moderate | High |

Advanced purification strategies involve combined approaches utilizing both chromatographic separation and recrystallization [23]. This methodology begins with initial column chromatographic purification using chloroform and hexane-ethyl acetate gradients, followed by recrystallization from appropriate solvent systems [23]. The combined approach typically achieves purities exceeding 98% while maintaining reasonable recovery yields [23].

Industrial implementation requires consideration of solvent recovery and recycling systems to minimize environmental impact and operational costs [22]. The development of efficient solvent recovery protocols has become essential for large-scale production, with distillation and recycling systems providing cost-effective solutions for solvent management [22].

Yield Optimization Strategies

Yield optimization in industrial-scale synthesis of 1,3-thiazolin-4-one-2-acetonitrile involves systematic evaluation of reaction parameters, catalyst loading, and process conditions to maximize product formation while minimizing side reactions [5] [24]. Temperature control represents a critical factor in yield optimization, with precise temperature management preventing decomposition and unwanted side product formation [24].

Reaction temperature optimization studies have revealed optimal ranges between 90-120°C for most synthetic routes, with higher temperatures leading to increased side product formation and lower overall yields [24]. The implementation of precise temperature control systems with ±2°C accuracy has proven essential for consistent high-yield production [14]. Advanced heating systems utilizing thermal oil circulation or electric heating mantles provide the necessary temperature stability for industrial applications [22].

Catalyst loading optimization has demonstrated significant impact on reaction yields and economic feasibility [5] [18]. Studies with vanadyl sulfate catalytic systems have shown optimal loading ranges of 5-10 mol%, with higher loadings providing minimal yield improvements while increasing catalyst costs [5]. Similarly, zeolite-based catalytic systems achieve maximum efficiency at 0.1-0.2 gram catalyst per gram of substrate, with excess catalyst offering no additional benefits [18].

Reaction time optimization involves balancing maximum conversion with minimal over-reaction and side product formation [24]. Kinetic studies have established optimal reaction times ranging from 2-6 hours depending on the specific synthetic route and reaction conditions [24]. Implementation of real-time monitoring systems using thin-layer chromatography or high-performance liquid chromatography enables precise reaction endpoint determination [14].

Table 6: Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield (%) | Monitoring Method | Reference |

|---|---|---|---|---|

| Temperature | 90-120°C | 15-25 increase | Thermocouple | [24] |

| Catalyst Loading | 5-10 mol% | 10-20 increase | Mass balance | [5] |

| Reaction Time | 2-6 hours | 8-15 increase | TLC/HPLC | [14] |

| Atmosphere Control | Inert gas | 5-12 increase | Gas analysis | [22] |

Atmosphere control during synthesis has emerged as an important factor for yield optimization, particularly for reactions involving sensitive intermediates [22]. The use of inert gas atmospheres, typically nitrogen or argon, prevents oxidative degradation and side reactions that can significantly impact yield [22]. Industrial implementation requires appropriate gas handling systems and safety protocols to ensure worker safety and process efficiency [22].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal]

Pictograms

Acute Toxic